![molecular formula C26H31N3OS B14122086 Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-](/img/structure/B14122086.png)
Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-
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Overview
Description
Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- is a complex heterocyclic compound. It belongs to the class of benzodiazepines, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . This compound’s unique structure combines a thiazole ring with a benzodiazepine core, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- typically involves multiple steps. One common method includes the regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles . The reaction conditions often involve the use of halogenating agents such as selenium tetrahalogenides or tellurium tetrahalogenides. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activities make it a candidate for studying antimicrobial and anti-inflammatory mechanisms.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors in the central nervous system, modulating neurotransmitter release and activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its anticonvulsant properties may involve the modulation of GABAergic pathways .
Comparison with Similar Compounds
Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- can be compared with other similar compounds such as:
Thiazolo[3,2-a]pyridines: Known for their antimicrobial and antitumor activities.
Thiazolo[3,2-b][1,2,4]triazoles: Exhibiting a wide range of biological activities including antimicrobial and anti-inflammatory properties.
Thiazolo[3,4-b][1,3,4]thiadiazines: Used in drug design and development for their diverse pharmacological activities. The uniqueness of Thiazolo[3,2-b][2,4]benzodiazepine lies in its specific combination of a thiazole ring with a benzodiazepine core, which imparts distinct biological activities and chemical properties.
Biological Activity
Thiazolo[3,2-b][2,4]benzodiazepines are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- , exploring its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of thiazolo[3,2-b][2,4]benzodiazepines typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The compound in focus contains a thiazole ring fused with a benzodiazepine structure, which is known for its ability to interact with multiple biological targets.
Biological Activity Overview
1. Antimicrobial Activity:
Research has demonstrated that thiazolo[3,2-b][2,4]benzodiazepines exhibit promising antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 200 μg/mL depending on the substituents present on the aryl ring .
Table 1: Antimicrobial Activity of Thiazolo[3,2-b][2,4]benzodiazepines
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
3c | Staphylococcus aureus | 100 |
7b | Escherichia coli | 62.5 |
7a | Streptococcus pyogenes | 100 |
2. Anticancer Properties:
Thiazolo[3,2-b][2,4]benzodiazepines have also been investigated for their anticancer activity. Compounds derived from this class have shown efficacy against various cancer cell lines. For instance, a derivative demonstrated significant cytotoxicity against human hepatocellular carcinoma cells (HepG2), with an LC50 value indicating low toxicity compared to standard chemotherapeutics .
Table 2: Cytotoxicity of Thiazolo[3,2-b][2,4]benzodiazepines
Compound | Cancer Cell Line | LC50 (nM) |
---|---|---|
RD-4 | HepG2 | 9.96 |
RD-12 | HepG2 | >10 |
3. Anxiolytic Activity:
The anxiolytic potential of thiazolo[3,2-b][2,4]benzodiazepines is noteworthy. Studies have shown that certain derivatives exhibit anxiolytic effects comparable to well-known anxiolytics like diazepam. Behavioral tests indicated that these compounds do not significantly impair muscle tone while providing anti-anxiety effects .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of synthesized thiazolo[3,2-b][2,4]benzodiazepines, researchers found that modifications in the side chains significantly influenced antibacterial potency. The presence of specific functional groups enhanced activity against Gram-positive bacteria while maintaining low toxicity profiles .
Case Study 2: Anticancer Screening
A series of thiazolo[3,2-b][2,4]benzodiazepine derivatives were screened for anticancer activity against various human cancer cell lines. One notable derivative showed considerable promise with an LC50 value indicating effective cytotoxicity while being less toxic than traditional chemotherapeutic agents .
Properties
Molecular Formula |
C26H31N3OS |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-methyl-2-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine |
InChI |
InChI=1S/C26H31N3OS/c1-19-7-5-14-28(19)15-6-16-30-24-12-10-21(11-13-24)25-20(2)29-18-23-9-4-3-8-22(23)17-27-26(29)31-25/h3-4,8-13,19H,5-7,14-18H2,1-2H3/t19-/m1/s1 |
InChI Key |
QOLYCOJQUSUCGR-LJQANCHMSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=C(N4CC5=CC=CC=C5CN=C4S3)C |
Canonical SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=C(N4CC5=CC=CC=C5CN=C4S3)C |
Origin of Product |
United States |
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